7-chloronaphthalene-2-carbonitrile
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Overview
Description
7-chloronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H6ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer reaction, where a diazonium salt is formed from an amine precursor and then reacted with copper(I) chloride to introduce the chlorine atom . The nitrile group can be introduced through a palladium-catalyzed cyanation reaction using aryl halides .
Industrial Production Methods
Industrial production methods for 7-chloronaphthalene-2-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-chloronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonaphthalene derivative, while oxidation can produce naphthoquinones.
Scientific Research Applications
7-chloronaphthalene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 7-chloronaphthalene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-chloronaphthalene-1-carbonitrile
- 8-bromonaphthalene-1-carbonitrile
- 8-iodonaphthalene-1-carbonitrile
Uniqueness
7-chloronaphthalene-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
1261485-31-7 |
---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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